molecular formula C12H13BrN2O2 B1431964 Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate CAS No. 1437794-66-5

Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate

Cat. No. B1431964
CAS RN: 1437794-66-5
M. Wt: 297.15 g/mol
InChI Key: NLIGPCAQPNVFRC-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate (EBDMC) is an organic compound with a wide range of applications in scientific research. It is a brominated derivative of the benzodiazepine family, and is used in a variety of experiments due to its unique properties. It has been used in the synthesis of various compounds, and has been studied for its potential use in drug development.

Scientific Research Applications

Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as organometallic compounds, polymers, and organosilicon compounds. It has also been used in the synthesis of pharmaceuticals, such as anti-depressants and anti-anxiety drugs, and in the study of the pharmacokinetics of drugs. Additionally, it has been used in the study of the structure and function of proteins, and in the study of the structure of DNA and RNA.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate is not yet fully understood. It is believed to interact with the GABA-A receptor, which is a type of neurotransmitter receptor found in the brain. This interaction is thought to cause an increase in the activity of the receptor, leading to an increase in the production of GABA, a neurotransmitter involved in regulating anxiety and stress.
Biochemical and Physiological Effects
Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to be a modulator of the GABA-A receptor, leading to an increase in the production of GABA. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects, as well as to have an effect on the metabolism of glucose.

Advantages and Limitations for Lab Experiments

Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, and can be synthesized in a variety of ways. Additionally, it is a relatively stable compound, and is not easily degraded. However, it is also a relatively expensive compound, and its effects may vary depending on the concentration used.

Future Directions

There are a number of potential future directions for research into Ethyl 7-bromo-1,2-dimethyl-1,3-benzodiazole-5-carboxylate. For example, further research could be conducted into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted into its potential use in drug development, and into its potential use in the synthesis of other compounds. Finally, further research could be conducted into its potential use in the study of the structure and function of proteins and nucleic acids.

properties

IUPAC Name

ethyl 7-bromo-1,2-dimethylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-4-17-12(16)8-5-9(13)11-10(6-8)14-7(2)15(11)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIGPCAQPNVFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)Br)N(C(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501154146
Record name 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1,2-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1437794-66-5
Record name 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1,2-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437794-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-carboxylic acid, 7-bromo-1,2-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501154146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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